molecular formula C7H10OS B8314775 2-(2-Propynylthio)-2-methylpropanal

2-(2-Propynylthio)-2-methylpropanal

Cat. No.: B8314775
M. Wt: 142.22 g/mol
InChI Key: LGUFSWSQGPAOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propynylthio)-2-methylpropanal is an organosulfur aldehyde characterized by a propynylthio (-S-C≡CH) substituent attached to a branched methylpropanal backbone. This compound’s structure combines the reactivity of an aldehyde group with the electron-withdrawing properties of the sulfur-linked propargyl group, making it a unique candidate for applications in synthetic chemistry, flavor/fragrance industries, and polymer science. Its molecular formula is C₇H₁₀OS, with a molecular weight of 142.22 g/mol.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-methyl-2-prop-2-ynylsulfanylpropanal

InChI

InChI=1S/C7H10OS/c1-4-5-9-7(2,3)6-8/h1,6H,5H2,2-3H3

InChI Key

LGUFSWSQGPAOSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)SCC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include aldehydes, thioethers, and alkyne-containing molecules. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Functional Groups Key Applications/Properties Reference
2-(2-Propynylthio)-2-methylpropanal C₇H₁₀OS Aldehyde, thioether, propargyl Synthetic intermediate, flavor chemistry
2-Methylpropanal C₄H₈O Aldehyde, branched alkyl Aroma compound ("smoky, fatty")
2-Methylbutanal C₅H₁₀O Aldehyde, branched alkyl Cocoa/almond aroma in foods
3-Methylbutanal C₅H₁₀O Aldehyde, branched alkyl Coffee, nutty aromas
2-(4-tert-Butylbenzyl)propionaldehyde C₁₄H₂₀O Aldehyde, aromatic substituent Restricted under RoHS (hazardous)

Table 2: Analytical Data from Comparative Studies

Parameter This compound 2-Methylpropanal 2-Methylbutanal
Odor Threshold (ppm) Not reported 0.36–1.80 1.25–2.61
Boiling Point (°C) ~180–200 (estimated) 64–66 92–94
Solubility Low in water, soluble in organics Miscible in water Partially soluble
  • Synthetic Utility : The propargylthio group enables click chemistry applications, distinguishing it from simpler aldehydes used in Maillard reaction studies .

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